molecular formula C11H6Br2OS B13867728 5-(3,5-Dibromophenyl)thiophene-2-carbaldehyde

5-(3,5-Dibromophenyl)thiophene-2-carbaldehyde

Cat. No.: B13867728
M. Wt: 346.04 g/mol
InChI Key: JFOOEPNUTSKBQK-UHFFFAOYSA-N
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Description

5-(3,5-Dibromophenyl)thiophene-2-carbaldehyde is an organosulfur compound that features a thiophene ring substituted with a 3,5-dibromophenyl group and an aldehyde functional group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-dibromophenyl)thiophene-2-carbaldehyde typically involves the halogenation of thiophene derivatives followed by formylation. One common method is the halogen dance reaction, which involves the treatment of halogenated heteroaromatic compounds with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates . These intermediates can then be further functionalized to introduce the aldehyde group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dibromophenyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: 5-(3,5-Dibromophenyl)thiophene-2-carboxylic acid.

    Reduction: 5-(3,5-Dibromophenyl)thiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3,5-Dibromophenyl)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,5-dibromophenyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the dibromophenyl group can enhance its binding affinity to certain targets, while the thiophene ring can contribute to its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-thiophenecarboxaldehyde: Similar structure but with only one bromine atom.

    Thiophene-2-carboxaldehyde: Lacks the bromine substituents on the phenyl ring.

    5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: Contains a diphenylamino group instead of bromine atoms.

Uniqueness

5-(3,5-Dibromophenyl)thiophene-2-carbaldehyde is unique due to the presence of two bromine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The dibromophenyl group can enhance its electron-withdrawing properties, making it a versatile intermediate for further functionalization and application in various fields .

Properties

Molecular Formula

C11H6Br2OS

Molecular Weight

346.04 g/mol

IUPAC Name

5-(3,5-dibromophenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H6Br2OS/c12-8-3-7(4-9(13)5-8)11-2-1-10(6-14)15-11/h1-6H

InChI Key

JFOOEPNUTSKBQK-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C2=CC(=CC(=C2)Br)Br)C=O

Origin of Product

United States

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